molecular formula C14H12Cl2 B13412345 1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene CAS No. 77008-64-1

1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene

Cat. No.: B13412345
CAS No.: 77008-64-1
M. Wt: 251.1 g/mol
InChI Key: RCBXKRCNRRAKLO-UHFFFAOYSA-N
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Description

1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene is an organic compound with the molecular formula C14H12Cl2 and a molecular weight of 251.151 g/mol . This compound is characterized by the presence of a benzene ring substituted with a chlorine atom and a 1-(4-chlorophenyl)ethyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene typically involves the chlorination of 1-(4-chlorophenyl)ethylbenzene. One common method includes the reaction of 1-(4-chlorophenyl)ethylbenzene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions . Industrial production methods often employ similar chlorination processes but on a larger scale, ensuring high yield and purity of the final product.

Mechanism of Action

The mechanism of action of 1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms act as leaving groups, allowing the formation of new covalent bonds with nucleophiles . This mechanism is crucial in its biological activity and its role as an intermediate in various synthetic processes.

Comparison with Similar Compounds

1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various chemical and pharmaceutical applications.

Properties

CAS No.

77008-64-1

Molecular Formula

C14H12Cl2

Molecular Weight

251.1 g/mol

IUPAC Name

1-chloro-3-[1-(4-chlorophenyl)ethyl]benzene

InChI

InChI=1S/C14H12Cl2/c1-10(11-5-7-13(15)8-6-11)12-3-2-4-14(16)9-12/h2-10H,1H3

InChI Key

RCBXKRCNRRAKLO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Cl

Origin of Product

United States

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